5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
¹³C NMR :
Table 3: Representative NMR data for analogous compounds
| Proton/Carbon | δ (ppm) | Assignment |
|---|---|---|
| NH₂ | 5.4 | Exocyclic amine |
| H-4 (isoxazole) | 8.0 | Aromatic proton |
| CH₂ (C5/C6) | 2.8 | Cyclopentane methylene |
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Table 4: Key spectral signatures
| Technique | Signature | Interpretation |
|---|---|---|
| IR | 3320 cm⁻¹ (broad) | N-H stretching |
| ¹H NMR | δ 5.4 (2H, singlet) | NH₂ group |
| HRMS | m/z 124.1405 [M+H]⁺ | Molecular ion confirmed |
Properties
IUPAC Name |
5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-4-2-1-3-5(4)8-9-6/h1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKCMXHIWUORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(ON=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406108 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698975-77-8 | |
| Record name | 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-cyclopenta[c][1,2]oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydroximinoyl chlorides with terminal alkynes, followed by cyclization to form the isoxazole ring . Another method includes the base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce halogen or alkyl groups.
Scientific Research Applications
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Thiophene Derivatives
Example Compound: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (Compound 24)
Isothiazole Derivatives
Example Compound : 5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine (CAS 937667-84-0)
- Structure : Substitutes isoxazole’s oxygen with sulfur, forming an isothiazole ring.
- A hydrochloride salt derivative (CAS 1365965-56-5, molecular weight 176.66) is used in drug discovery as a chemoblock .
- Safety : Safety data sheets highlight regulatory compliance gaps (e.g., missing GHS hazard statements), necessitating careful handling .
Pyrazole Derivatives
Example Compound : 2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-amine (CAS 1092301-31-9)
Carboxylic Acid Derivatives
Example Compound : 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid (CAS 893638-34-1)
- Structure : Replaces the amine group with a carboxylic acid.
- Impact : The carboxylic acid introduces acidity (pKa ~4-5), altering solubility and enabling salt formation for improved bioavailability .
Data Table: Structural and Functional Comparison
Key Findings and Implications
Heterocycle Impact : Replacing isoxazole with thiophene or isothiazole modulates electronic properties and bioactivity. Thiophene derivatives show superior anticancer activity, while isothiazoles offer lipophilicity advantages .
Functional Group Effects : Amine groups facilitate hydrogen bonding in receptor interactions, whereas carboxylic acids improve solubility for drug formulation .
Synthetic Flexibility : Grignard reagent-based methods (e.g., for thiophenes) vs. HOSA-mediated cyclization (for isoxazoles) highlight diverse synthetic routes tailored to target structures .
Biological Activity
5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₈N₂O, with a molecular weight of approximately 124.14 g/mol. Its structure features a bicyclic arrangement comprising a cyclopentane ring fused to an isoxazole moiety. This unique configuration is thought to contribute to its diverse biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Structural Features | Bicyclic structure with isoxazole |
The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific biological targets, including enzymes and receptors, through its nitrogen and oxygen atoms. These interactions can modulate the activity of target molecules, potentially leading to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Initial studies have shown that this compound may possess antimicrobial activity against various pathogens. The potential for developing it into an antimicrobial agent is being explored in ongoing research.
- Neuroprotective Effects : Some investigations have suggested that derivatives of this compound could exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anticancer Activity : The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. Early results indicate that it may inhibit tumor growth through various mechanisms .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against bacterial strains and found significant inhibition at certain concentrations, suggesting its potential as a therapeutic agent against infections.
- Neuroprotective Study : Research conducted on neuroprotective effects indicated that the compound could reduce oxidative stress markers in neuronal cell lines, supporting its use in neurodegenerative disease models.
- Anticancer Evaluation : In vitro studies demonstrated that this compound could induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that warrants further exploration .
Synthesis Methods
Various synthetic routes have been developed to produce this compound. Common methods include:
- Cyclization Reactions : Utilizing precursors such as substituted phenyl compounds and nitrogen sources to form the bicyclic structure.
- Functional Group Modifications : Introducing different substituents on the isoxazole ring to enhance bioactivity and solubility.
These synthetic approaches are crucial for obtaining sufficient quantities of the compound for biological testing and further development.
Q & A
Q. What are the key synthetic routes for 5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine?
Methodological Answer: The compound can be synthesized via cyclization reactions involving 1,3-diketones and hydroxylamine-O-sulfonic acid (HOSA). For example, treatment of 1,3-diketones with HOSA generates cyclopenta[c]isoxazole derivatives in high yields . Another route involves reacting enaminones with HOSA to yield tetrahydrobenzo[c]isoxazoles, which can be adapted for cyclopenta[c]isoxazole synthesis by modifying the starting material .
Key Steps:
- Use of HOSA as a cyclizing agent.
- Optimization of reaction conditions (solvent, temperature) to favor cyclopenta[c]isoxazole formation over benzisoxazoles.
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Structural confirmation relies on spectroscopic and computational methods:
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
Methodological Answer: Key properties include:
- Hydrogen Bonding: One hydrogen bond donor (NH₂) and one acceptor (isoxazole oxygen), influencing solubility in polar solvents .
- LogP Value: Estimated at ~1.2 (indicating moderate lipophilicity), relevant for partitioning in biological assays .
- Stability: Susceptible to hydrolysis under acidic/alkaline conditions; store in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer: Discrepancies in yields often stem from:
- Reagent Purity: Impurities in HOSA or diketones reduce cyclization efficiency. Use freshly distilled HOSA and recrystallized starting materials .
- Reaction Monitoring: Employ TLC or HPLC to track intermediate formation (e.g., enaminones) and optimize reaction time .
- Byproduct Analysis: Characterize side products (e.g., benzisoxazoles) via GC-MS to adjust stoichiometry or temperature .
Q. What strategies enhance the pharmacological activity of cyclopenta[c]isoxazole derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Substitution at C3: Introducing electron-withdrawing groups (e.g., –CN) improves kinase inhibition by mimicking ATP-binding motifs .
- Ring Functionalization: Adding methyl groups to the cyclopentane ring increases metabolic stability (e.g., IC₅₀ values < 40 nM in antiproliferative assays) .
- Hybrid Scaffolds: Fusion with thiophene or pyridine rings enhances selectivity for tyrosine kinase receptors .
Q. How is this compound utilized in materials science, such as liquid crystal design?
Methodological Answer: The cyclopenta[c]isoxazole core improves mesophase stability in liquid crystals:
- Birefringence Enhancement: The rigid bicyclic structure increases polarizability anisotropy (Δn > 0.3) .
- Dielectric Properties: Substituents like fluorine or methyl groups tune dielectric constants for display applications .
- Synthetic Protocol: Couple the amine group with tolane derivatives via Suzuki-Miyaura cross-coupling to extend conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
